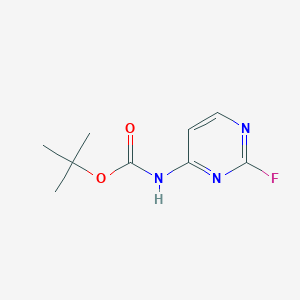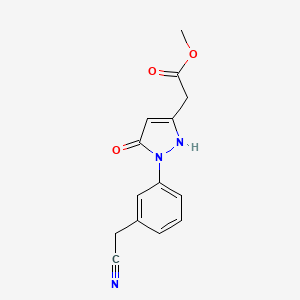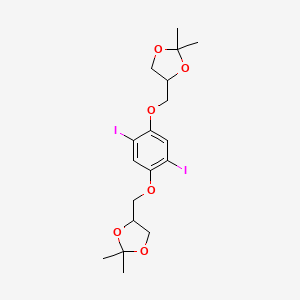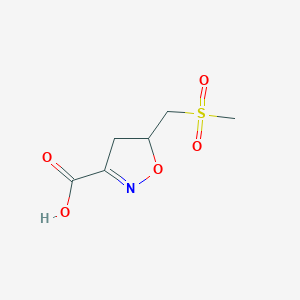
5-(1-Bromo-2-methylpropyl)-3-cyclopropyl-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Bromo-2-methylpropyl)-3-cyclopropyl-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Bromo-2-methylpropyl)-3-cyclopropyl-1,2,4-oxadiazole can be achieved through several synthetic routes. One common method involves the reaction of 1-bromo-2-methylpropane with cyclopropylcarboxylic acid hydrazide, followed by cyclization to form the oxadiazole ring. The reaction conditions typically include the use of a suitable solvent, such as ethanol or acetonitrile, and a catalyst, such as sulfuric acid or phosphoric acid, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and reaction time, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(1-Bromo-2-methylpropyl)-3-cyclopropyl-1,2,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized products.
Reduction Reactions: Reduction of the oxadiazole ring can lead to the formation of different reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reaction conditions often involve the use of polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and mild heating.
Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted derivatives, while oxidation reactions can produce oxides or hydroxylated products.
Scientific Research Applications
5-(1-Bromo-2-methylpropyl)-3-cyclopropyl-1,2,4-oxadiazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives have been studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery and development.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(1-Bromo-2-methylpropyl)-3-cyclopropyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules, such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-methylpropane: A simple alkyl bromide used in various organic syntheses.
Cyclopropylcarboxylic acid: A precursor in the synthesis of cyclopropyl-containing compounds.
1,2,4-Oxadiazole: The parent compound of the oxadiazole family, used in the synthesis of various derivatives.
Uniqueness
5-(1-Bromo-2-methylpropyl)-3-cyclopropyl-1,2,4-oxadiazole is unique due to its combination of a bromo-substituted alkyl chain and a cyclopropyl group within the oxadiazole ring
Properties
Molecular Formula |
C9H13BrN2O |
|---|---|
Molecular Weight |
245.12 g/mol |
IUPAC Name |
5-(1-bromo-2-methylpropyl)-3-cyclopropyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C9H13BrN2O/c1-5(2)7(10)9-11-8(12-13-9)6-3-4-6/h5-7H,3-4H2,1-2H3 |
InChI Key |
UDVJIRVXYUTNIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=NC(=NO1)C2CC2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-(4-chlorophenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11786292.png)












